molecular formula C21H19NO3 B5299758 1-(3-Methylphenyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-B]pyridine-2,5-dione

1-(3-Methylphenyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-B]pyridine-2,5-dione

Cat. No.: B5299758
M. Wt: 333.4 g/mol
InChI Key: HKRHFHSTRAWJDX-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-B]pyridine-2,5-dione is an organic compound that belongs to the class of furo[3,4-B]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-B]pyridine-2,5-dione typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the furo[3,4-B]pyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of methyl groups on the phenyl rings through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-B]pyridine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its biological activity and potential as a therapeutic agent.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-B]pyridine-2,5-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methylphenyl)-4-phenyl-1H,2H,3H,4H,5H,7H-furo[3,4-B]pyridine-2,5-dione
  • 1-(4-Methylphenyl)-4-phenyl-1H,2H,3H,4H,5H,7H-furo[3,4-B]pyridine-2,5-dione

Uniqueness

1-(3-Methylphenyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,7H-furo[3,4-B]pyridine-2,5-dione is unique due to the presence of two methyl-substituted phenyl groups, which may influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3-methylphenyl)-4-(4-methylphenyl)-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-13-6-8-15(9-7-13)17-11-19(23)22(16-5-3-4-14(2)10-16)18-12-25-21(24)20(17)18/h3-10,17H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRHFHSTRAWJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)N(C3=C2C(=O)OC3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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